molecular formula C7H12Cl2N2S B2979810 (6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride CAS No. 2503208-50-0

(6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride

Cat. No.: B2979810
CAS No.: 2503208-50-0
M. Wt: 227.15
InChI Key: WDSWSPVCADSYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of organic compounds known as aminopyridines. These compounds are characterized by the presence of an amine group attached to a pyridine ring. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylsulfanylpyridin-3-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methylsulfanylpyridine.

    Reaction with Formaldehyde: The pyridine derivative is reacted with formaldehyde in the presence of a reducing agent to form the corresponding methanamine.

    Formation of Dihydrochloride Salt: The free base is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride would involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process would likely include steps for purification and crystallization to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

(6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the amine group or alter the pyridine ring.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution of the amine group could yield various substituted pyridines.

Scientific Research Applications

(6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride exerts its effects depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methylsulfanylpyridin-2-yl)methanamine
  • (6-Methylsulfanylpyridin-4-yl)methanamine
  • (6-Methylsulfanylpyridin-3-yl)ethanamine

Uniqueness

(6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the dihydrochloride salt form. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(6-methylsulfanylpyridin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.2ClH/c1-10-7-3-2-6(4-8)5-9-7;;/h2-3,5H,4,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSWSPVCADSYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.